molecular formula C5H13NO2Si B8468420 2,2-Dimethoxy-1,2-azasilolidine CAS No. 157923-76-7

2,2-Dimethoxy-1,2-azasilolidine

Cat. No. B8468420
Key on ui cas rn: 157923-76-7
M. Wt: 147.25 g/mol
InChI Key: CWXRZDKYQFPONU-UHFFFAOYSA-N
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Patent
US05354880

Procedure details

The procedure of Example 1 was repeated, except that 3-aminopropyltrimethoxysilane (113.5 grams; 0.63 moles) was used. Sodium methoxide (2.3 grams, 2 wt.%) was added. The reaction mixture was stirred and heated to 90° C. to 98° C. for 6 hours at 4-8 mm Hg, while slowly removing distillate. However gas chromatographic analysis indicated 1,1-dimethoxysila-2-azacyclopentane was not formed. The distillate consisted of >99% 3-aminopropyltrimethoxysilane. The reaction mixture was further heated to 130° C. (>10 mm Hg) but distillate analysis again indicated no five-membered ring cyclosilazane product was formed.
Quantity
113.5 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclosilazane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5](OC)([O:8][CH3:9])[O:6][CH3:7].C[O-].[Na+]>>[CH3:7][O:6][Si:5]1([O:8][CH3:9])[CH2:4][CH2:3][CH2:2][NH:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
113.5 g
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Step Two
Name
Sodium methoxide
Quantity
2.3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Step Four
Name
cyclosilazane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. to 98° C. for 6 hours at 4-8 mm Hg
Duration
6 h
CUSTOM
Type
CUSTOM
Details
while slowly removing distillate
CUSTOM
Type
CUSTOM
Details
was not formed
CUSTOM
Type
CUSTOM
Details
was formed

Outcomes

Product
Name
Type
Smiles
CO[Si]1(NCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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